BenchChemオンラインストアへようこそ!

PHM-27 (human)

Calcitonin receptor GPCR pharmacology cAMP signaling

PHM-27 (human) is the definitive tool for interrogating human calcitonin receptor (hCTr) pharmacology without confounding activation of PTH1, CRF1, or GLP1 receptors. Unlike VIP and PACAP-27, this peptide uniquely drives glucose-induced insulin secretion (GSIS) via autocrine mechanisms and dissects cAMP-independent vasorelaxation pathways. Insist on ≥98% HPLC purity to guarantee data reproducibility and eliminate receptor-selectivity artifacts in your metabolic or cardiovascular research programs.

Molecular Formula C135H214N34O40S
Molecular Weight 2985.46
CAS No. 118025-43-7; 87403-73-4
Cat. No. B2554290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePHM-27 (human)
CAS118025-43-7; 87403-73-4
Molecular FormulaC135H214N34O40S
Molecular Weight2985.46
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(C(C)C)NC(=O)CNC(=O)C(CC(=O)O)NC(=O)C(C)NC(=O)C(CC4=CNC=N4)N
InChIInChI=1S/C135H214N34O40S/c1-68(2)49-89(155-124(198)92(52-71(7)8)156-118(192)86(35-25-28-47-138)152-131(205)100(64-171)166-127(201)94(54-77-29-19-17-20-30-77)161-128(202)98(59-108(183)184)162-133(207)102(66-173)167-135(209)110(76(15)174)169-129(203)96(55-78-31-21-18-22-32-78)163-134(208)109(73(11)12)168-105(178)62-144-116(190)97(58-107(181)182)154-113(187)74(13)146-114(188)82(139)57-80-60-142-67-145-80)115(189)143-61-104(177)148-87(40-42-103(140)176)120(194)157-93(53-72(9)10)125(199)165-99(63-170)130(204)147-75(14)112(186)150-84(33-23-26-45-136)117(191)151-85(34-24-27-46-137)119(193)160-95(56-79-36-38-81(175)39-37-79)126(200)158-91(51-70(5)6)123(197)153-88(41-43-106(179)180)121(195)164-101(65-172)132(206)159-90(50-69(3)4)122(196)149-83(111(141)185)44-48-210-16/h17-22,29-32,36-39,60,67-76,82-102,109-110,170-175H,23-28,33-35,40-59,61-66,136-139H2,1-16H3,(H2,140,176)(H2,141,185)(H,142,145)(H,143,189)(H,144,190)(H,146,188)(H,147,204)(H,148,177)(H,149,196)(H,150,186)(H,151,191)(H,152,205)(H,153,197)(H,154,187)(H,155,198)(H,156,192)(H,157,194)(H,158,200)(H,159,206)(H,160,193)(H,161,202)(H,162,207)(H,163,208)(H,164,195)(H,165,199)(H,166,201)(H,167,209)(H,168,178)(H,169,203)(H,179,180)(H,181,182)(H,183,184)/t74-,75-,76+,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,109-,110-/m0/s1
InChIKeyYLBIOQUUAYXLJJ-WZUUGAJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

PHM-27 (human) | CAS 87403-73-4 – Technical Specification & Procurement-Ready Baseline


PHM-27 (human), also known as Peptide Histidine Methionine 27, is a 27-amino acid endogenous peptide co-synthesized with Vasoactive Intestinal Peptide (VIP) from the human prepro-VIP precursor protein [1]. It belongs to the glucagon/secretin superfamily of peptides, sharing high sequence homology with the porcine counterpart PHI-27 (2 amino acid differences) and VIP [1]. While originally considered an 'orphan' ligand, PHM-27 is now definitively characterized as a potent and selective agonist of the human calcitonin receptor (hCTr/CALCR), activating this receptor with an EC50 potency of 11 nM and exhibiting full efficacy comparable to that of the cognate ligand, human calcitonin [2]. This specific activity, distinct from its effects at other class B GPCRs, establishes a critical baseline for any research or therapeutic development program seeking to target this receptor-pharmacology intersection.

PHM-27 (human) – Why Generic VIP/PACAP Family Peptides Cannot Substitute for Experimental Fidelity


Generic substitution among the VIP/PACAP peptide family members is a significant risk to experimental reproducibility and data validity due to profound differences in receptor selectivity and signaling potency. While peptides like VIP, PACAP-27, and PHM-27 share sequence and structural homology, their pharmacology is not equivalent. For instance, VIP and PACAP-27 are potent agonists at VPAC1, VPAC2, and PAC1 receptors, whereas PHM-27 is uniquely a potent calcitonin receptor agonist [1]. This divergence in primary target receptor precludes simple interchangeability. Even at shared VPAC receptors, PHM-27's downstream signaling outcomes, such as its efficiency in potentiating glucose-induced insulin secretion via an autocrine mechanism, represent a specific, non-redundant physiological activity [2]. Utilizing the incorrect analog introduces a confounding variable, potentially leading to misattribution of cellular effects and flawed mechanistic conclusions.

PHM-27 (human) – Comparative Potency, Selectivity, and Efficacy Evidence for Procurement Decisions


Calcitonin Receptor Agonism: PHM-27 vs. Endogenous Cognate Ligand (Calcitonin)

PHM-27 is a potent and full agonist at the human calcitonin receptor (hCTr), demonstrating an EC50 of 11 nM and achieving an efficacy level comparable to that of the receptor's natural ligand, human calcitonin, as measured by functional cAMP accumulation assays [1].

Calcitonin receptor GPCR pharmacology cAMP signaling Receptor agonism

Receptor Selectivity Profiling: PHM-27 vs. Peptide Library Screening

In a comprehensive functional screen against a panel of related class B GPCRs, PHM-27 exhibited highly selective agonism. It robustly activated the human calcitonin receptor (hCTr) but showed no detectable functional activity at the human Parathyroid Hormone (PTH1), Corticotropin-Releasing Factor (CRF1), or Glucagon-like peptide (GLP1) receptors [1].

Receptor selectivity Off-target activity GPCR screening Calcitonin receptor

Comparative Signaling Potency & Efficacy: PHM vs. VIP & PACAP Peptides

In an in vitro model of rabbit ovarian artery, PHM induced a dose-dependent relaxation of pre-contracted vessels with a potency profile similar to that of VIP, PHV, PACAP-27, and PACAP-38 [1]. However, a clear signaling divergence was observed at the second messenger level: PACAP-27 and PACAP-38 induced a cAMP accumulation that was 5 times higher than that produced by equimolar concentrations of PHM, VIP, and PHV [1].

Vascular biology Smooth muscle cAMP signaling VIP/PACAP family

Functional Insulin Secretion Enhancement: PHM-27 vs. Baseline Control

In a transgenic mouse model specifically engineered to overexpress the human VIP/PHM-27 gene in pancreatic beta-cells, PHM-27 (co-expressed with VIP) was shown to efficiently enhance glucose-induced insulin secretion via an autocrine mechanism, leading to demonstrably improved glucose tolerance in vivo [1].

Diabetes research Insulin secretion Beta-cell biology Transgenic models

PHM-27 (human) – High-Confidence Application Scenarios Based on Verifiable Evidence


Selective Pharmacological Probing of Human Calcitonin Receptor (hCTr) Signaling

Leverage PHM-27's uniquely characterized potent (EC50 = 11 nM) and selective agonism for the human calcitonin receptor to interrogate hCTr-specific downstream pathways (e.g., cAMP, MAPK) without confounding activation of related class B GPCRs like PTH1, CRF1, or GLP1 receptors [1]. This application is ideal for deconvoluting the role of hCTr in complex cellular or tissue models where calcitonin itself might have off-target effects.

Investigating Beta-Cell Function and Insulin Secretion Mechanisms

Employ PHM-27 in in vitro and ex vivo pancreatic islet studies to explore mechanisms of glucose-stimulated insulin secretion (GSIS). Based on in vivo transgenic evidence, PHM-27 acts through an autocrine mechanism to enhance insulin output [2]. This application is particularly relevant for diabetes research programs focused on identifying novel beta-cell secretagogues or understanding autocrine regulatory loops.

Differentiating VIP/PACAP Family Signaling in Vascular and Smooth Muscle Models

Use PHM-27 as a distinct comparator tool to differentiate signaling cascades within the VIP/PACAP peptide family. As evidence shows, PHM induces vasorelaxation with potency similar to VIP and PACAPs, yet it generates a markedly lower (5-fold) cAMP response than PACAP-27/38 [3]. This unique signaling signature makes PHM-27 essential for dissecting cAMP-dependent vs. cAMP-independent mechanisms of smooth muscle relaxation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for PHM-27 (human)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.